(−)-Neplanocin A
(−)-Neplanocin A
S-Adenosylhomocysteine (SAH) hydrolase catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. The inhibition of SAH hydrolase causes the intracellular accumulation of SAH, elevating the ratio of SAH to S-adenosylmethionine (SAM) and inhibiting SAM-dependent methyltransferase. (−)-Neplanocin A potently and irreversibly inactivates SAH hydrolase (Ki = 8.39 nM). It has antitumor activity against mouse leukemia L1210 cells and broad-spectrum antiviral activity. Neplanocin A is more potent against vesicular stomatitis than the reversible SAH hydrolase inhibitor 3-deazaneplanocin (ID50 = 0.07 and 0.3 μg/ml, respectively).
Brand Name:
Vulcanchem
CAS No.:
72877-50-0
VCID:
VC0135234
InChI:
InChI=1S/C11H13N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2,(H2,12,13,14)/t6-,8-,9+/m1/s1
SMILES:
C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO
Molecular Formula:
C11H13N5O3
Molecular Weight:
263.25 g/mol
(−)-Neplanocin A
CAS No.: 72877-50-0
Reference Standards
VCID: VC0135234
Molecular Formula: C11H13N5O3
Molecular Weight: 263.25 g/mol
CAS No. | 72877-50-0 |
---|---|
Product Name | (−)-Neplanocin A |
Molecular Formula | C11H13N5O3 |
Molecular Weight | 263.25 g/mol |
IUPAC Name | (1S,2R,5R)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol |
Standard InChI | InChI=1S/C11H13N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2,(H2,12,13,14)/t6-,8-,9+/m1/s1 |
Standard InChIKey | XUGWUUDOWNZAGW-VDAHYXPESA-N |
Isomeric SMILES | C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO |
SMILES | C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO |
Canonical SMILES | C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO |
Description | S-Adenosylhomocysteine (SAH) hydrolase catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. The inhibition of SAH hydrolase causes the intracellular accumulation of SAH, elevating the ratio of SAH to S-adenosylmethionine (SAM) and inhibiting SAM-dependent methyltransferase. (−)-Neplanocin A potently and irreversibly inactivates SAH hydrolase (Ki = 8.39 nM). It has antitumor activity against mouse leukemia L1210 cells and broad-spectrum antiviral activity. Neplanocin A is more potent against vesicular stomatitis than the reversible SAH hydrolase inhibitor 3-deazaneplanocin (ID50 = 0.07 and 0.3 μg/ml, respectively). |
Synonyms | halo-neplanocin A neplanocin A neplanocin A, hydrochloride, (1S-(1alpha,2alpha,5beta)) |
Reference | 1.Borchardt, R.T.,Keller, B.T., and Patel-Thombre, U. Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells. The Journal of Biological Chemisty 259(7), 4353-4358 (1984). |
PubChem Compound | 72968 |
Last Modified | Nov 11 2021 |
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